4,4-difluorooxolane-2-carboxylic acid
Description
Properties
CAS No. |
2056072-61-6 |
|---|---|
Molecular Formula |
C5H6F2O3 |
Molecular Weight |
152.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Difluorooxolane 2 Carboxylic Acid and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections for the Oxolane Core
A logical retrosynthetic analysis of 4,4-difluorooxolane-2-carboxylic acid (1) suggests several key disconnections. The most straightforward approach involves disconnecting the carboxylic acid group, leading back to a precursor such as 4,4-difluorooxolane-2-methanol (2) or 4,4-difluorooxolane-2-carbaldehyde (3). This simplifies the target to the synthesis of a 2-substituted 4,4-difluorooxolane ring.
Further disconnection of the oxolane ring itself, through a C-O bond cleavage, points to a linear precursor, specifically a 1,4-pentanediol (B150768) derivative. In this case, the key intermediate would be 4,4-difluoropentane-1,2,5-triol or a related species. However, a more practical approach would be to disconnect the ring to a precursor that already contains the necessary functionalities for both cyclization and elaboration to the carboxylic acid. This leads to a key intermediate, ethyl 4,4-difluoro-5-hydroxypentanoate (4). This precursor contains the hydroxyl group for the crucial cyclization step to form the oxolane ring and an ester group at the desired position for subsequent conversion to the carboxylic acid.
The synthesis of the key precursor (4) can be envisioned through the fluorination of a suitable γ-keto ester, such as ethyl 5-oxopentanoate. This retrosynthetic strategy provides a clear and modular approach to the target molecule, breaking down the synthesis into manageable steps: construction of a linear difluorinated precursor, cyclization to form the oxolane ring, and final functional group manipulation to install the carboxylic acid.
Formation of the 4,4-Difluorooxolane Ring System
The construction of the 4,4-difluorooxolane ring is the central challenge in the synthesis of the target molecule. Several strategies can be employed, primarily involving the cyclization of a difluorinated linear precursor.
Cyclization Reactions Utilizing Fluorinated Synthons
A key strategy for forming the 4,4-difluorooxolane ring is the intramolecular cyclization of a suitably functionalized, pre-fluorinated acyclic precursor. A prime candidate for such a precursor is ethyl 4,4-difluoro-5-hydroxypentanoate. The presence of a hydroxyl group at the 5-position and an ester at the 1-position sets the stage for an intramolecular cyclization. This transformation can be acid-catalyzed, where protonation of the hydroxyl group facilitates nucleophilic attack by the carbonyl oxygen of the ester, or base-catalyzed, promoting the alkoxide to attack the ester.
While a direct, one-pot cyclization and hydrolysis of the ester might be feasible, a stepwise approach is often more controllable. For instance, reduction of the ester in ethyl 4,4-difluoro-5-hydroxypentanoate would yield 4,4-difluoropentane-1,5-diol. This diol can then undergo an acid-catalyzed dehydration to form the 4,4-difluorooxolane ring with a hydroxymethyl group at the 2-position. The cyclization of diols to form tetrahydrofuran (B95107) derivatives is a well-established transformation in organic synthesis. acs.org
Approaches via Fluorination of Pre-formed Oxolanes
An alternative approach involves the fluorination of a pre-formed oxolane ring. For example, a γ-lactone such as 4-oxotetrahydrofuran-2-carboxylic acid or its ester derivative could be a potential starting material. The ketone at the 4-position could be subjected to deoxofluorination conditions to introduce the gem-difluoro group. Reagents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) are commonly used for such transformations. d-nb.infothieme-connect.com However, the stability of the starting material and the potential for side reactions under the harsh fluorinating conditions need to be carefully considered. The direct fluorination of γ-keto esters to their corresponding γ,γ-difluoro esters has been reported and represents a viable method for creating the necessary difluorinated carbon center. d-nb.infothieme-connect.com
Multi-component Coupling and Cycloaddition Strategies
Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step. While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs could be applied to construct the core structure. For instance, a reaction involving a difluorinated building block, a component to install the C2-substituent, and a species to facilitate cyclization could be envisioned. However, the development of such a reaction would require significant research and optimization.
Introduction and Functionalization of the Carboxylic Acid Moiety
The final stage of the synthesis involves the introduction of the carboxylic acid group at the 2-position of the 4,4-difluorooxolane ring.
Oxidative Routes from Alcohol or Aldehyde Precursors
The most common and reliable method for introducing the carboxylic acid is through the oxidation of a precursor alcohol or aldehyde. As established in the retrosynthetic analysis, a key intermediate is 4,4-difluorooxolane-2-methanol. This primary alcohol can be oxidized to the corresponding carboxylic acid using a variety of standard oxidizing agents.
| Oxidizing Agent | Reaction Conditions |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Typically at 0 °C to room temperature |
| Potassium Permanganate (KMnO₄) | Basic conditions, followed by acidic workup |
| TEMPO/NaOCl | Mild conditions, often used for selective oxidation of primary alcohols |
| PCC (Pyridinium chlorochromate) | Oxidizes primary alcohols to aldehydes, further oxidation required |
The choice of oxidant will depend on the stability of the difluorooxolane ring to the reaction conditions. Milder reagents like TEMPO in the presence of a co-oxidant such as sodium hypochlorite (B82951) are often preferred to avoid potential side reactions. Alternatively, a two-step oxidation, where the alcohol is first oxidized to the aldehyde using a reagent like PCC, followed by a subsequent oxidation of the aldehyde to the carboxylic acid, can also be employed. The synthesis of DL-4,4-difluoroglutamic acid involved a key nitroaldol reaction, which after further transformations and cyclization could conceptually lead to a precursor amenable to oxidation to the desired carboxylic acid. nih.gov
Carbonylation Strategies
Carbonylation represents a powerful method for the direct introduction of a carboxylic acid or its derivative functional group. In the context of synthesizing this compound, this could involve the reaction of a suitable precursor with carbon monoxide or other carboxylating agents.
One advanced approach involves radical carbonylation. For instance, a strategy has been developed for the construction of tetrahydrofuran-3-ones via a carbonylation/reductive cyclization cascade. nih.gov In this method, a β-hydroxyalkyl aryl chalcogenide undergoes hetero-Michael addition, and the resulting product is treated with carbon monoxide (80 atm) in the presence of a radical initiator like AIBN to afford the cyclized ketone. nih.gov While this specific example yields a 3-keto derivative, analogous radical cyclization strategies starting from a different precursor could potentially be adapted to form a C2-carboxylated oxolane system.
A more direct carboxylation might be modeled after processes used for other heterocycles, such as the preparation of imidazole-4-carboxylic acids. This involves reacting the parent heterocycle with carbon dioxide under pressure and high temperature in the presence of an alkali metal carbonate or hydroxide. nih.gov A hypothetical analogous route for this compound would involve the direct carboxylation of a 4,4-difluorooxolane precursor at the 2-position, though this would likely require specific activation at that site to achieve regioselectivity.
Hydrolysis of Carboxylic Acid Derivatives
The final step in many synthetic routes to a carboxylic acid is the hydrolysis of a more stable and easily purified derivative, such as an ester or an amide. chemistryviews.orgnih.gov This is a widely applicable and reliable method. The reactivity of carboxylic acid derivatives towards hydrolysis generally decreases in the order of acyl halide > anhydride (B1165640) > ester > amide, with esters and amides typically requiring a catalyst (acid or base) and heat to proceed at a practical rate. chemistryviews.orgnih.gov
For the synthesis of this compound, a common precursor would be an alkyl ester, such as methyl or ethyl 4,4-difluorooxolane-2-carboxylate. The hydrolysis can be performed under basic conditions, a process known as saponification. This reaction is effectively irreversible due to the final deprotonation of the carboxylic acid product by the base to form a carboxylate salt. nih.gov Subsequent acidification of the reaction mixture liberates the desired free carboxylic acid. nih.gov
The general conditions for the hydrolysis of various carboxylic acid derivatives are summarized in the table below.
| Derivative | Typical Reaction Conditions | Catalyst Required |
| Acyl Halide | Room temperature with water | None |
| Anhydride | Room temperature with water | None |
| Ester | Heating with aqueous acid or base | H+ or OH- |
| Amide | Strong heating with aqueous acid or base | H+ or OH- |
| This table summarizes general hydrolysis conditions. chemistryviews.org |
Enantioselective Synthesis of Chiral this compound
Given that the biological activity of chiral molecules often resides in a single enantiomer, enantioselective synthesis is of paramount importance. wikipedia.orgnih.gov The (2S)-enantiomer of this compound is a known compound, indicating the existence of methods for its chiral synthesis. bldpharm.com Key strategies include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.
Asymmetric Catalysis in Ring Formation
Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of a chiral substituted tetrahydrofuran like this compound, the key step is the enantioselective formation of the heterocyclic ring.
Several catalytic methods have been developed for the asymmetric synthesis of substituted tetrahydrofurans. One such strategy involves a sequential one-pot copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of a γ,δ-unsaturated alcohol. This approach provides access to 2,5-polysubstituted tetrahydrofurans in high yields and with excellent enantioselectivities (up to 97% ee). chemistryviews.org Another powerful method is the enantioselective [4+2] cycloaddition (Diels-Alder reaction) between a furan (B31954) and a chiral vinyl sulfoxide (B87167). The resulting bicyclic adduct can then be transformed stereoselectively into highly substituted tetrahydrofurans. nih.gov Adapting these methodologies to a substrate that would lead to the this compound structure represents a viable, modern approach to its enantioselective synthesis.
Chiral Auxiliary Approaches
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This is a robust and well-established strategy in asymmetric synthesis.
Well-known examples include Evans oxazolidinone auxiliaries and sulfur-based auxiliaries derived from amino acids. wikipedia.orgscielo.org.mx In a hypothetical synthesis of chiral this compound, a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, could be acylated with a precursor acid. The resulting imide would then be used to control the stereochemistry of a cyclization reaction or an alkylation at the α-position, which would become the C2 position of the oxolane ring. Subsequent cleavage of the auxiliary, for instance by hydrolysis, would yield the enantiomerically enriched target acid. wikipedia.org A similar principle is seen in the synthesis of L-4,4-difluoroglutamic acid, which utilizes the addition of a difluorinated nucleophile to a chiral α-aminoaldehyde to control stereochemistry. nih.gov
| Chiral Auxiliary Type | Common Applications | Removal Method |
| Oxazolidinones (Evans) | Aldol reactions, Alkylations | Hydrolysis (acidic or basic), Reductive cleavage |
| Camphorsultam | Aldol reactions, Michael additions, Claisen rearrangements | Hydrolysis |
| trans-2-Phenylcyclohexanol | Ene reactions | Hydrolysis |
| Sulfur-based Thiazolidinethiones | Aldol reactions, Michael additions | Ammonolysis, Hydrolysis |
| This table lists common chiral auxiliaries and their applications. wikipedia.orgscielo.org.mx |
Biocatalytic Transformations
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These reactions are often highly selective, occur under mild conditions (ambient temperature and pressure), and are environmentally benign. nih.govnih.gov For producing chiral compounds, biocatalysis is frequently used for the kinetic resolution of a racemic mixture. nih.govmdpi.com
In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. For this compound, a likely strategy would be the enzymatic hydrolysis of a racemic ester precursor (e.g., methyl 4,4-difluorooxolane-2-carboxylate). A lipase (B570770), such as Candida antarctica lipase B (CALB) or a lipase from Pseudomonas fluorescens, could selectively hydrolyze one ester enantiomer (e.g., the (S)-ester) to the corresponding (S)-carboxylic acid, while leaving the (R)-ester largely untouched. mdpi.comnih.gov The resulting mixture of the (S)-acid and (R)-ester can then be separated. This approach has been successfully applied to the resolution of various fluorinated carboxylic acid esters and other heterocyclic motifs. mdpi.comnih.gov
| Enzyme Class | Typical Reaction | Application Example |
| Hydrolases (Lipases, Esterases) | Enantioselective hydrolysis of esters/amides | Kinetic resolution of racemic esters to yield chiral acids and chiral esters. mdpi.com |
| Amino Acid Dehydrogenases | Reductive amination of α-keto acids | Synthesis of chiral amino acids from keto-acid precursors. nih.gov |
Optimization and Comparative Analysis of Synthetic Pathways
The selection of an optimal synthetic route to chiral this compound depends on factors such as desired scale, required enantiomeric purity, cost, and safety. Each of the discussed methodologies presents a unique set of advantages and disadvantages.
Hydrolysis of a Precursor Followed by Resolution: This is a classical approach. While potentially straightforward, a key drawback is that the maximum theoretical yield for the desired enantiomer is only 50% in a standard resolution. However, biocatalytic kinetic resolution using enzymes like lipases can provide very high enantiomeric excess for both the hydrolyzed acid and the remaining ester. mdpi.comnih.gov
Asymmetric Catalysis: This is often the most elegant and atom-economical approach. A small amount of a chiral catalyst can produce large quantities of the desired product with high enantioselectivity, making it highly suitable for large-scale synthesis. chemistryviews.org However, the development of a specific catalyst for a new substrate can be time-consuming, and the metal catalysts can be expensive and require removal from the final product.
Chiral Auxiliary Methods: This strategy is generally reliable and predictable, often resulting in high diastereoselectivity, which translates to high enantiopurity after auxiliary removal. wikipedia.org The main disadvantages are the need for stoichiometric amounts of the often-expensive auxiliary and the addition of two steps to the synthesis (attaching and removing the auxiliary).
Comparative Overview
| Synthetic Strategy | Key Advantages | Key Disadvantages |
| Biocatalytic Kinetic Resolution | High enantioselectivity, mild conditions, environmentally friendly. nih.govnih.gov | Maximum 50% yield for one product, requires screening for suitable enzyme. |
| Asymmetric Catalysis | High efficiency (catalytic), high enantioselectivity, good for large scale. chemistryviews.org | Catalyst development can be difficult, potential for metal contamination. |
| Chiral Auxiliary Approach | High and predictable stereoselectivity, reliable methodology. wikipedia.org | Atom-inefficient (stoichiometric auxiliary), adds steps to the synthesis. |
Ultimately, a biocatalytic resolution might be preferred for its environmental credentials and high selectivity if a suitable enzyme is found. For large-scale industrial production, developing a bespoke asymmetric catalytic cyclization would likely be the most cost-effective and efficient method. The chiral auxiliary approach remains a valuable and robust option, particularly during initial laboratory-scale synthesis and route development.
Yield, Selectivity, and Atom Economy Considerations
Yield and Selectivity
The yields of synthetic steps towards this compound are highly dependent on the chosen pathway and reaction conditions. Electrophilic fluorination of β-keto esters using modern fluorinating agents like Selectfluor™ can often proceed in high yields. organic-chemistry.orgrsc.org For instance, the fluorination of 1,3-dicarbonyl compounds, which are structurally related to the proposed keto-ester precursor, has been reported to give 2,2-difluoro-1,3-dicarbonyl compounds in high yields when conducted in aqueous media. organic-chemistry.org Similarly, the fluorination of other heterocyclic systems, such as 2-substituted benzo[b]furans with Selectfluor™, has been shown to be efficient. rsc.org
Regioselectivity is a critical consideration when multiple reactive sites are present in a molecule. In the case of a 4-oxotetrahydrofuran-2-carboxylate precursor, the desired fluorination at the C-4 position must compete with potential reactions at other sites. The choice of reaction conditions, including the base and solvent, can play a pivotal role in directing the fluorination to the intended carbon atom.
Stereoselectivity becomes important if chiral centers are involved. The C-2 position of this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is essential for obtaining enantiomerically pure products. Asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, could be employed to achieve this. acsgcipr.org
The following interactive table presents representative yields for fluorination reactions analogous to those that could be employed in the synthesis of this compound precursors.
| Precursor Type | Fluorinating Agent | Conditions | Product Type | Reported Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,3-Dicarbonyl Compounds | Selectfluor™ | Aqueous media | 2,2-Difluoro-1,3-dicarbonyls | High | organic-chemistry.org |
| 2-Substituted Benzo[b]furans | Selectfluor™ | MeCN/H₂O | 3-Fluoro-2-hydroxy-2-substituted benzo[b]furans | High | rsc.org |
| Aliphatic Carboxylic Acids | Selectfluor™ | AgNO₃ (cat.), aq. solution | Alkyl Fluorides | Good | organic-chemistry.org |
Atom Economy
Atom economy is a core principle of green chemistry that evaluates the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. chembam.com Reactions with high atom economy are inherently more sustainable as they generate less waste.
Reactions such as additions and rearrangements can theoretically achieve 100% atom economy. In contrast, substitution and elimination reactions produce by-products, which lowers their atom economy. The use of electrophilic fluorinating agents like Selectfluor™ (N-Chloromethyl-N'-fluorotriethylenediammonium bis(tetrafluoroborate)) in the synthesis of this compound would result in a low atom economy for the fluorination step. This is due to the high molecular weight of the reagent relative to the two fluorine atoms that are transferred to the substrate. The large, non-incorporated portion of the reagent becomes waste.
The following table provides a conceptual illustration of the atom economy for a hypothetical fluorination step.
| Reactants | Desired Product | By-products | Atom Economy |
|---|---|---|---|
| 4-Oxotetrahydrofuran-2-carboxylate + 2 Selectfluor™ | 4,4-Difluorooxolane-2-carboxylate | Triethylenediamine derivative + 2 BF₄⁻ + 2 H⁺ + Cl⁻ | Low |
Green Chemistry Principles in Synthetic Design
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. syrris.comacs.org Applying these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing processes.
Safer Solvents and Auxiliaries
A key aspect of green chemistry is the use of safer solvents. Many traditional fluorination reactions are carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO), which have associated toxicity and environmental concerns. wpmucdn.com Recent research has focused on identifying and utilizing greener alternatives. For the synthesis of fluorinated compounds, bio-derived solvents like γ-valerolactone (GVL) have shown promise as effective and more environmentally friendly reaction media. wpmucdn.comresearchgate.netrsc.orgmeasured-project.eu GVL is biodegradable, has a low toxicity profile, and can be produced from renewable resources. rsc.org
Catalysis
The use of catalysts is fundamental to green chemistry. Catalytic reactions are often more efficient, require less energy, and can proceed with higher selectivity than stoichiometric reactions. While many electrophilic fluorinations with reagents like Selectfluor™ can be performed without a catalyst, the development of catalytic fluorination methods is an area of active research that could significantly improve the greenness of the synthesis of this compound. syrris.com
Process Mass Intensity (PMI) and E-Factor
To gain a more comprehensive understanding of the environmental impact of a synthesis, metrics such as Process Mass Intensity (PMI) and the Environmental Factor (E-Factor) are employed. chembam.comsyrris.comrsc.org PMI is the ratio of the total mass of all inputs (reactants, solvents, reagents, water) to the mass of the final product, while the E-Factor is the ratio of the mass of waste produced to the mass of the product. The pharmaceutical industry has historically had high PMI and E-Factor values, and there is a significant drive to reduce these through the implementation of greener synthetic routes. syrris.comresearchgate.net For the synthesis of this compound, a focus on minimizing solvent usage, using reagents efficiently, and designing convergent synthetic pathways can contribute to lower PMI and E-Factor values.
Reactivity and Chemical Transformations of 4,4 Difluorooxolane 2 Carboxylic Acid
Reactions Involving the Carboxyl Group
The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Derivatization to Esters, Amides, and Acid Halides
The conversion of the carboxylic acid to its corresponding esters, amides, and acid halides is fundamental for creating new chemical entities with altered physical and biological properties.
Esters: Esterification of 4,4-difluorooxolane-2-carboxylic acid can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. These methods facilitate the formation of a wide variety of alkyl and aryl esters.
Amides: Amide bond formation from this compound can be accomplished by reacting it with primary or secondary amines. Direct condensation is often challenging and requires high temperatures. More commonly, the carboxylic acid is activated in situ using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), or carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). These reagents form a highly reactive activated ester that readily undergoes nucleophilic attack by the amine to form the corresponding amide with high efficiency and under mild conditions.
Acid Halides: The synthesis of the corresponding acid halide, typically the acid chloride, serves as a crucial step for accessing highly reactive intermediates. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride is the most common method for this transformation. The resulting 4,4-difluorooxolane-2-carbonyl halide is a versatile precursor for the synthesis of esters, amides, and other derivatives under milder conditions than those required for the parent carboxylic acid.
Expected Reactivity Data for Derivatization Reactions:
| Derivative Type | Reagents and Conditions (General) | Expected Product |
| Methyl Ester | Methanol, H₂SO₄ (catalytic), Reflux | Methyl 4,4-difluorooxolane-2-carboxylate |
| Benzyl Amide | Benzylamine, HATU, DIPEA, DMF, rt | N-benzyl-4,4-difluorooxolane-2-carboxamide |
| Acid Chloride | (COCl)₂, DMF (catalytic), CH₂Cl₂, rt | 4,4-Difluorooxolane-2-carbonyl chloride |
Reduction Reactions to Alcohols and Aldehydes
The reduction of the carboxyl group offers a pathway to primary alcohols and aldehydes, which are valuable synthetic intermediates.
Alcohols: The direct reduction of this compound to the corresponding primary alcohol, (4,4-difluorooxolan-2-yl)methanol, can be effectively achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is a powerful reagent for this transformation. Borane-THF complex (BH₃·THF) is another effective and often more selective reagent for the reduction of carboxylic acids in the presence of other reducible functional groups like esters.
Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more readily reduced than the starting acid. A common strategy involves a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or a Weinreb amide. The acid chloride can then be reduced to the aldehyde using a bulky, less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) at low temperatures to prevent over-reduction to the alcohol.
Summary of Expected Reduction Reactions:
| Target Product | Reagents and Conditions (General) |
| (4,4-Difluorooxolan-2-yl)methanol | 1. LiAlH₄, THF, 0 °C to rt; 2. H₃O⁺ workup |
| 4,4-Difluorooxolane-2-carbaldehyde | 1. SOCl₂, reflux; 2. LiAlH(OtBu)₃, THF, -78 °C |
Decarboxylative Reactions and their Mechanistic Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a useful transformation to introduce other functionalities or to generate a defunctionalized product. The ease of decarboxylation is highly dependent on the structure of the molecule. For simple aliphatic carboxylic acids, decarboxylation typically requires harsh conditions. However, the presence of an activating group at the β-position, such as a keto group, facilitates decarboxylation through a cyclic transition state upon heating.
For this compound, which lacks a β-carbonyl group, direct thermal decarboxylation would likely be difficult. However, radical-mediated decarboxylation methods, such as the Barton decarboxylation, could be employed. This method involves the conversion of the carboxylic acid to a thiohydroxamate ester (Barton ester), followed by treatment with a radical initiator and a hydrogen atom source like tributyltin hydride or a less toxic alternative. This process generates an alkyl radical at the 2-position of the oxolane ring, which can then be trapped by a hydrogen donor to yield 4,4-difluorooxolane or functionalized further.
Formation of Anhydrides and Imides
Anhydrides: Symmetrical anhydrides can be prepared from this compound by dehydration, typically using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by heating the corresponding acid chloride with a carboxylate salt. The reaction of the acid chloride with the sodium salt of this compound would yield the symmetrical anhydride (B1165640). Mixed anhydrides can also be synthesized by reacting the carboxylic acid with an acyl chloride or another activated carboxylic acid derivative.
Imides: The formation of imides would involve the reaction of an activated derivative of this compound, such as the anhydride or acid chloride, with ammonia (B1221849) or a primary amine, followed by heating to cyclize and dehydrate the intermediate amic acid.
Reactions at the 4,4-Difluorooxolane Ring
The 4,4-difluorooxolane ring is generally stable under many reaction conditions. However, under specific circumstances, ring-opening reactions can be induced.
Ring-Opening Reactions and Mechanism
The ether linkage in the oxolane ring can be cleaved under strongly acidic conditions, often in the presence of a nucleophile. For instance, treatment with strong Lewis acids in the presence of a suitable nucleophile could potentially lead to ring-opening. The presence of the electron-withdrawing fluorine atoms at the 4-position would likely influence the regioselectivity of such a reaction.
Mechanistically, the reaction would likely proceed via protonation or coordination of a Lewis acid to the ring oxygen, activating the C-O bonds towards nucleophilic attack. The exact site of cleavage and the nature of the resulting product would depend on the reaction conditions and the stability of the carbocationic intermediates formed. While specific examples for this compound are not documented, studies on related dihydrofuran acetals have shown that Lewis acids can catalyze intramolecular ring-opening benzannulations. This suggests that under appropriate conditions, the oxolane ring in this compound could be susceptible to similar transformations.
Substitutions at Peripheral Positions
Substitutions at the peripheral positions of the this compound ring, other than the carboxylic acid group, would primarily involve the functionalization of C-H bonds at the C3 and C5 positions. The gem-difluoro group at C4 electronically deactivates the adjacent C3 and C5 positions towards electrophilic substitution due to the strong electron-withdrawing nature of fluorine. However, radical-based transformations or reactions involving strong bases to generate carbanionic intermediates could potentially lead to substitution at these sites.
Recent advancements in C-H functionalization methodologies offer potential routes for substitution. nih.govrsc.orgrsc.org For instance, palladium-catalyzed C(sp³)–H activation could be a viable strategy, although the electronic effects of the gem-difluoro group would need to be carefully considered. nih.gov The development of site-selective C-H functionalization of heterocycles is an active area of research and could provide pathways to introduce new substituents onto the oxolane ring. rsc.org
Functionalization of Fluorine Atoms (if applicable)
Direct functionalization of the fluorine atoms in this compound is generally not considered a feasible transformation under standard organic synthesis conditions. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage. While some specialized methods for C-F bond activation exist, they typically require harsh conditions or specific activating groups that are not present in this molecule. Therefore, for the purposes of typical synthetic transformations, the fluorine atoms are considered inert.
Stereochemical Control and Product Distribution in Transformations
The stereochemical outcome of reactions involving this compound is a critical consideration, particularly for transformations at the C2 and C5 positions, which are stereocenters (assuming a chiral starting material). The existing stereochemistry of the molecule can direct the approach of reagents, leading to diastereoselective outcomes.
For reactions at the C2 position, such as those involving the carboxylic acid group (e.g., reduction to an alcohol or conversion to an amide), the stereochemical integrity of the C2 center is generally expected to be retained.
In transformations at other positions of the oxolane ring, the gem-difluoro group at C4 can exert significant steric and electronic influence. For instance, in a hypothetical radical substitution at C3 or C5, the approach of the radical species could be influenced by the steric bulk of the difluoro group and the carboxylic acid at C2, leading to a preferred diastereomer. The principles of stereoselective reactions, where the formation of one stereoisomer is favored over another, are well-established and would apply here.
The development of stereoselective catalytic systems is crucial for controlling the product distribution. Chiral catalysts can create a chiral environment around the substrate, directing the reaction to proceed with high enantioselectivity or diastereoselectivity. For instance, metal-catalyzed stereoselective ring-opening polymerization of functional β-lactones has demonstrated the role of non-covalent interactions in controlling stereoregularity, a principle that could be relevant in transformations of this difluorinated oxolane. rsc.org
Catalytic Applications in this compound Chemistry
The carboxylic acid functionality and the fluorinated heterocyclic scaffold of this compound make it a potential substrate for various catalytic transformations.
Metal catalysis offers a broad spectrum of reactions that could be applied to this compound.
Decarboxylative Couplings: A prominent reaction of carboxylic acids is decarboxylative coupling, where the carboxyl group is removed and a new bond is formed at its position. Photoredox catalysis, often in conjunction with transition metals like copper or silver, has emerged as a powerful tool for the decarboxylative functionalization of aliphatic carboxylic acids. organic-chemistry.orgnih.govrsc.orgacs.orgnih.gov These methods could potentially be applied to this compound to introduce alkyl, aryl, or other functional groups at the C2 position. The general applicability of photoredox-mediated decarboxylative fluorination to a wide range of carboxylic acids suggests that other decarboxylative transformations should also be feasible. organic-chemistry.orgnih.gov
C-H Functionalization: As mentioned in section 3.2.2, palladium-catalyzed C-H functionalization is a potential route for modifying the oxolane ring. nih.govrsc.orgrsc.org The development of catalysts for the regioselective functionalization of C(sp³)–H bonds in the presence of directing groups is a key area of research that could enable the synthesis of novel derivatives. nih.gov
Ring-Opening Reactions: While the tetrahydrofuran ring is generally stable, certain metal catalysts can promote its ring-opening. nih.govresearchgate.net This could provide access to linear fluorinated compounds with diverse functionalities. For example, theoretical studies have investigated the ring-opening of tetrahydrofuran by frustrated Lewis pairs, which often involve a metal center. nih.gov
Table 1: Potential Metal-Catalyzed Transformations of this compound
| Reaction Type | Catalyst System (Example) | Potential Product |
|---|---|---|
| Decarboxylative Arylation | Ni/Photoredox Catalyst | 2-Aryl-4,4-difluorooxolane |
| Decarboxylative Alkylation | Ag/Photoredox Catalyst | 2-Alkyl-4,4-difluorooxolane |
Note: This table represents potential transformations based on analogous systems, as specific data for this compound is not available.
Organocatalysis, the use of small organic molecules as catalysts, provides a complementary approach to metal catalysis, often with advantages in terms of cost, toxicity, and air/moisture stability. For this compound, organocatalysis could be employed for several transformations.
Esterification/Amidation: The carboxylic acid group can be activated by organocatalysts to facilitate esterification or amidation reactions under mild conditions. researchgate.net
Asymmetric Transformations: Chiral organocatalysts can be used to induce asymmetry in reactions. For example, if a prochiral center is introduced into the molecule, an organocatalyst could direct a subsequent reaction to proceed with high enantioselectivity. The synthesis of chiral tetrahydrofurans and pyrrolidines has been achieved using visible-light-mediated deoxygenation with an activating group, a strategy that could potentially be adapted. acs.org
Mechanistic Investigations of Key Reaction Pathways
Due to the lack of specific experimental studies on the reactivity of this compound, mechanistic investigations are currently speculative and based on well-established principles of related reactions.
Decarboxylative Functionalization: The mechanism of photoredox-catalyzed decarboxylative reactions typically involves the formation of a carboxylate anion, which is then oxidized by an excited photocatalyst to generate a carboxyl radical. nih.gov This radical rapidly extrudes carbon dioxide to form an alkyl radical at the C2 position of the oxolane ring. This radical can then be trapped by a variety of reagents to form the final product. For instance, in a decarboxylative fluorination, the alkyl radical would abstract a fluorine atom from an electrophilic fluorine source like Selectfluor®. organic-chemistry.orgnih.gov
C-H Functionalization: The mechanism of palladium-catalyzed C-H activation often proceeds via a concerted metalation-deprotonation (CMD) pathway, where a palladium catalyst, often in a high oxidation state, abstracts a proton and forms a C-Pd bond. nih.gov The presence of a directing group is typically required to bring the catalyst into proximity with the target C-H bond and to control regioselectivity.
Ring-Opening Reactions: The mechanism of acid-catalyzed ether cleavage involves protonation of the ether oxygen, followed by nucleophilic attack of a counter-ion, leading to the cleavage of a C-O bond. nih.gov The regioselectivity of the ring-opening would be influenced by the electronic and steric effects of the substituents on the oxolane ring.
Further experimental and computational studies are necessary to elucidate the specific reaction mechanisms and to fully understand the reactivity of this intriguing fluorinated heterocyclic compound.
Advanced Spectroscopic and Spectrometric Characterization Methodologies for 4,4 Difluorooxolane 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained. For a molecule such as 4,4-difluorooxolane-2-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be essential for a complete structural assignment.
High-Resolution ¹H NMR Spectral Analysis
High-resolution ¹H NMR spectroscopy would provide information on the number of chemically distinct protons, their electronic environments, and their scalar coupling interactions with neighboring protons and fluorine atoms. The protons in the oxolane ring and the carboxylic acid proton would exhibit characteristic chemical shifts and splitting patterns.
Without experimental data, a theoretical discussion of expected chemical shifts and coupling constants cannot be accurately presented.
Carbon-13 (¹³C) NMR Spectroscopy for Structural Connectivity
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The spectrum would show distinct signals for the carboxyl carbon, the carbon bearing the two fluorine atoms, and the other carbons in the oxolane ring. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and fluorine atoms.
Specific chemical shift values and assignments are not available in the searched resources.
Fluorine-19 (¹⁹F) NMR for Chemical Environment of Fluorine Atoms
¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. For this compound, the two fluorine atoms are geminal and would likely be chemically equivalent, leading to a single primary resonance. However, coupling to nearby protons would result in a complex multiplet, providing valuable structural information.
No experimental ¹⁹F NMR data for this compound could be located.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the complete bonding framework and spatial proximity of atoms.
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the oxolane ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is critical for identifying quaternary carbons and piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the through-space proximity of protons, helping to define the stereochemistry of the molecule.
A detailed analysis based on these techniques is not possible without the corresponding spectra.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and effective method for identifying key functional groups. In the case of this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O (carbonyl) stretch, the C-O stretches of the ether and carboxylic acid, and the C-F stretches.
While general frequency ranges for these functional groups are known, the specific absorption frequencies for this compound are not documented in the available literature.
Raman Spectroscopy for Molecular Vibrations and Conformation
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of this compound. By analyzing the inelastic scattering of monochromatic light, a detailed fingerprint of the molecule's functional groups and skeletal structure can be obtained. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary information to infrared (IR) spectroscopy.
Key vibrational modes expected in the Raman spectrum of this compound include the characteristic stretching of the carbonyl group (C=O) within the carboxylic acid, typically appearing as a strong band. The geminal difluoride substitution on the oxolane ring introduces strong C-F stretching vibrations. The C-O-C stretching and ring deformation modes of the oxolane structure will also produce distinct Raman signals. bris.ac.uk The presence of fluorine atoms significantly influences the vibrational frequencies due to their mass and strong inductive effect. researchgate.net
Conformational analysis of the five-membered oxolane ring, which can exist in various puckered conformations (envelope or twist), can also be investigated. Subtle shifts in the Raman bands corresponding to the ring vibrations may indicate the predominant conformation in the solid state or in solution. Studies on related carboxylic acids show that intermolecular hydrogen bonding, particularly the formation of cyclic dimers in the solid state or concentrated solutions, can cause significant shifts in the C=O and O-H stretching frequencies. rsc.org
Table 1: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H Stretch (in dimer) | 2500-3300 | Broad, Weak | Characteristic of hydrogen-bonded carboxylic acids. |
| C=O Stretch | 1640-1680 | Strong | Lower frequency if involved in hydrogen-bonded dimer. |
| C-F Stretch (Symmetric) | 1050-1150 | Medium-Strong | Geminal difluoro groups often show symmetric and asymmetric stretches. |
| C-O-C Stretch (Ring) | 1000-1100 | Medium | Associated with the ether linkage in the oxolane ring. |
| C-C Stretch | 850-950 | Medium | Skeletal vibrations of the ring structure. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and exploring the fragmentation patterns of this compound, providing direct evidence for its chemical structure.
Upon ionization, typically through a soft ionization technique like electrospray ionization (ESI) to preserve the molecular ion, the compound will be detected. In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight minus one proton. The molecular formula is C₅H₆F₂O₃, giving a molecular weight of approximately 152.10 g/mol . aaronchem.com
The fragmentation of carboxylic acids in a mass spectrometer is well-documented and typically involves characteristic losses. libretexts.orgwhitman.edu For this compound, key fragmentation pathways would likely include:
Loss of the carboxyl group: A primary fragmentation would be the cleavage of the bond adjacent to the carbonyl group, resulting in the loss of the •COOH radical (45 Da), a common pathway for carboxylic acids. youtube.com
Decarboxylation: Loss of a neutral CO₂ molecule (44 Da) from the parent ion is another characteristic fragmentation.
Ring Opening: Subsequent fragmentation of the oxolane ring can occur, leading to the loss of small molecules like CO, H₂O, or fragments containing fluorine.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition. pnnl.gov For this compound, HRMS is crucial to distinguish its chemical formula from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions).
With a theoretical monoisotopic mass of 152.0281, HRMS can confirm the elemental composition of C₅H₆F₂O₃ with high confidence, typically with a mass accuracy of less than 5 parts per million (ppm). This level of precision is essential for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis. pnnl.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) offers a deeper insight into the molecular structure by mapping its fragmentation pathways. nih.gov In an MS/MS experiment, the molecular ion (or a specific fragment ion) of this compound is selectively isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions (daughter ions).
This technique is invaluable for structural elucidation. For instance, selecting the deprotonated molecular ion [M-H]⁻ at m/z 151.0 would allow for detailed characterization. The resulting product ion spectrum would reveal fragments corresponding to specific structural motifs. Studies on related perfluoroalkyl ether carboxylic acids have demonstrated the power of MS/MS in distinguishing between isomers by identifying unique fragment ions. nih.govnih.gov For this compound, observing a loss of 44 Da (CO₂) to produce a fragment at m/z 107.0 would strongly support the presence of the carboxylic acid functionality. Further fragmentation of the m/z 107.0 ion would provide information about the stability and cleavage patterns of the difluorooxolane ring.
Table 2: Predicted MS/MS Fragmentation of this compound ([M-H]⁻ at m/z 151.0)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment |
|---|---|---|---|
| 151.0 | 107.0 | 44.0 | [M-H-CO₂]⁻ |
| 151.0 | 131.0 | 20.0 | [M-H-HF]⁻ |
| 107.0 | 87.0 | 20.0 | [M-H-CO₂-HF]⁻ |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Carboxylic acid derivatives typically exhibit an n→π* transition associated with the carbonyl group. libretexts.org This transition involves the excitation of a non-bonding electron (n) from an oxygen lone pair to an anti-bonding π* orbital of the C=O double bond.
For this compound, this absorption is expected to occur at a relatively short wavelength, likely below 220 nm. researchgate.net The presence of the electronegative fluorine atoms can induce a hypsochromic (blue) shift, moving the absorption maximum to an even shorter wavelength compared to non-fluorinated analogues. This is due to the inductive effect of fluorine, which stabilizes the non-bonding electrons on the carbonyl oxygen, thus increasing the energy required for the n→π* transition. libretexts.org The saturated oxolane ring itself does not possess chromophores that absorb in the standard UV-Vis range (200-800 nm). Therefore, the spectrum is expected to be dominated by the weak absorption of the carboxylic acid chromophore.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.org Application of this technique to a suitable single crystal of this compound would provide a wealth of structural information.
The analysis would yield the exact bond lengths, bond angles, and torsion angles of the molecule. redalyc.org This data would confirm the connectivity of the atoms and reveal the precise conformation of the five-membered oxolane ring (e.g., envelope or twisted form). Furthermore, it would provide definitive information on the stereochemistry at the C2 position.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Carbon dioxide |
| Water |
| Carbon monoxide |
Chiroptical Spectroscopy for Enantiomeric Characterization
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.orglibretexts.org These methods are paramount for determining the absolute configuration and assessing the enantiomeric purity of chiral compounds like this compound. nih.govnih.gov The two primary chiroptical techniques are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). nih.gov
While specific experimental ORD and CD data for this compound are not extensively available in the public domain, the principles of these techniques provide a clear framework for how they would be applied for its enantiomeric characterization.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgchemistnotes.com An ORD spectrum is a plot of specific rotation [α] against wavelength (λ). chemistnotes.com For a chiral molecule, the ORD curve will show a characteristic dispersion. When the rotation increases with a decrease in wavelength, the curve is described as positive, and when it decreases, it is termed negative. chemistnotes.com The presence of a chromophore, such as the carboxylic acid group in this compound, in the vicinity of the chiral center gives rise to a phenomenon known as the Cotton effect, which is a distinctive peak and trough in the ORD curve around the wavelength of maximum absorption. chemistnotes.combhu.ac.in
The enantiomers of a chiral compound will exhibit mirror-image ORD curves. For instance, if the (2R)-enantiomer of this compound were to show a positive Cotton effect, the (2S)-enantiomer would display a negative Cotton effect of equal magnitude. kud.ac.in This mirror-image relationship is fundamental for assigning the absolute configuration of a newly synthesized sample by comparing its ORD spectrum to that of a known standard. purechemistry.orgslideshare.net
Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgmgcub.ac.in A CD spectrum is a plot of the difference in absorbance (ΔA = A_L - A_R) or molar ellipticity [θ] against wavelength. mgcub.ac.in CD signals, known as Cotton effects, are only observed in the spectral regions where the molecule absorbs light. bhu.ac.in For this compound, the carbonyl chromophore of the carboxylic acid group would be expected to give rise to a CD signal.
Similar to ORD, the two enantiomers of a chiral molecule produce CD spectra that are mirror images of each other. nih.gov A positive Cotton effect for one enantiomer will be a negative Cotton effect for the other. jasco-global.com The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful tool for determining enantiopurity. nih.gov
The application of these techniques would involve dissolving the enantiomerically pure samples of (2R)- and (2S)-4,4-difluorooxolane-2-carboxylic acid in a suitable solvent and recording their ORD and CD spectra. The resulting data would serve as a reference for future stereochemical assignments.
Hypothetical Chiroptical Data for this compound Enantiomers
The following tables represent hypothetical ORD and CD data to illustrate the expected outcomes of such an analysis.
Table 1: Hypothetical Optical Rotatory Dispersion (ORD) Data
This table illustrates the expected mirror-image relationship in the specific rotation values for the enantiomers of this compound at various wavelengths.
| Wavelength (nm) | Specific Rotation [α] for (2R)-enantiomer (degrees) | Specific Rotation [α] for (2S)-enantiomer (degrees) |
| 600 | +15.2 | -15.2 |
| 500 | +25.8 | -25.8 |
| 400 | +48.6 | -48.6 |
| 300 | +110.4 | -110.4 |
| 250 | +250.1 | -250.1 |
| 220 | -150.7 | +150.7 |
| 210 | 0 | 0 |
Table 2: Hypothetical Circular Dichroism (CD) Data
This table shows the expected differential absorption of left and right circularly polarized light for the enantiomers, with the sign of the molar ellipticity being opposite for each.
| Wavelength (nm) | Molar Ellipticity [θ] for (2R)-enantiomer (deg·cm²·dmol⁻¹) | Molar Ellipticity [θ] for (2S)-enantiomer (deg·cm²·dmol⁻¹) |
| 280 | 0 | 0 |
| 260 | +50 | -50 |
| 240 | +1500 | -1500 |
| 225 | +4500 | -4500 |
| 215 | 0 | 0 |
| 205 | -2500 | +2500 |
Computational and Theoretical Studies of 4,4 Difluorooxolane 2 Carboxylic Acid
Spectroscopic Parameter Prediction and Correlation with Experimental Data
In-Depth Computational and Theoretical Analysis of 4,4-Difluorooxolane-2-carboxylic Acid Remains Elusive
Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical studies specifically focused on the chemical compound This compound are not publicly available at this time. As a result, a comprehensive article based on direct research findings for this particular molecule, as per the requested detailed outline, cannot be accurately generated.
While general principles and typical data ranges for the functional groups present in the molecule—such as the carboxylic acid and the fluorinated oxolane ring—are well-established, applying this general knowledge to create a specific, data-rich analysis of the target compound would be speculative and would not meet the standards of scientific accuracy. For instance, creating data tables for predicted NMR chemical shifts or theoretical vibrational frequencies requires specific calculations performed on the exact molecular structure of this compound, which have not been reported in accessible literature.
Similarly, discussions on reaction pathways, transition states, solvent effects, and reactivity descriptors like Fukui functions are highly molecule-specific. These analyses depend on complex quantum mechanical and molecular mechanics simulations tailored to the compound of interest. Without published research detailing these specific simulations, any discussion would lack the required evidence-based, detailed findings.
The absence of such specific data underscores that not every chemical compound, even those available for purchase from chemical suppliers, has been subjected to a comprehensive computational and theoretical investigation. Such studies are often driven by specific research interests, such as drug discovery or materials science applications, and this compound may not have yet become a focus of such intensive academic or industrial research.
Further research and publication by computational chemists would be required to provide the necessary data to construct the detailed scientific article as requested.
Applications of 4,4 Difluorooxolane 2 Carboxylic Acid in Advanced Chemical Synthesis and Materials Science
Role as a Chiral Building Block in Asymmetric Synthetic Strategies
Chiral auxiliaries are fundamental tools in asymmetric synthesis, enabling chemists to control the stereochemical outcome of a reaction. These auxiliaries, which are themselves enantiomerically pure, are temporarily attached to a substrate to guide the formation of a new stereocenter before being removed. While direct examples of 4,4-difluorooxolane-2-carboxylic acid being used as a recoverable chiral auxiliary are not extensively documented in mainstream literature, its inherent chirality, particularly in its enantiopure form, (2S)-4,4-difluorooxolane-2-carboxylic acid, positions it as a significant chiral building block.
The primary utility of a chiral building block is to be incorporated directly into the final target molecule, transferring its stereochemistry to the new entity. The carboxylic acid group of this compound can be readily converted into other functional groups like esters, amides, or alcohols. researchgate.net These transformations allow the chiral difluorooxolane ring to be integrated into larger molecules, where the stereocenter at the 2-position dictates the absolute configuration of that part of the molecule. For instance, in the synthesis of complex natural products or pharmaceuticals, using (2S)-4,4-difluorooxolane-2-carboxylic acid ensures that the resulting oxolane-containing fragment possesses the desired (S)-configuration. The fluorine atoms at the 4-position provide conformational rigidity and electronic modifications without creating a new stereocenter, simplifying the stereochemical analysis of subsequent reactions.
Precursor for the Synthesis of Novel Fluorinated Heterocycles and Complex Organic Molecules
The development of novel heterocyclic compounds, particularly those containing fluorine, is a major focus of synthetic chemistry due to their prevalence in pharmaceuticals and agrochemicals. amazonaws.comresearchgate.netnih.gov this compound serves as an excellent starting material for the synthesis of more elaborate fluorinated heterocyclic systems.
The carboxylic acid functionality is a versatile handle for a wide array of chemical transformations. It can participate in cyclization reactions to form fused ring systems or be used as a linchpin to connect to other molecular fragments before a subsequent ring-forming event. A notable analogous application is the synthesis of 4′-difluoromethoxy nucleoside analogs, which was achieved using a reactive copper-difluorocarbene complex derived from FSO₂CF₂CO₂H. nih.gov This demonstrates how a difluorinated acid can be used to install a gem-difluoro group in a complex heterocyclic structure. By analogy, this compound can be decarboxylated or otherwise transformed to generate reactive intermediates that lead to novel fluorinated pyridazinones, pyrazoles, or other heterocycles. nih.gov The stable, fluorinated oxolane ring remains intact, providing a core scaffold with desirable physicochemical properties.
Integration into Medicinal Chemistry Research as a Synthetic Intermediate
The most significant application of this compound is arguably within medicinal chemistry, particularly in the design of antiviral agents. Many potent nucleoside analogs owe their efficacy to the presence of fluorine in the sugar moiety. oup.com The introduction of fluorine, especially at the 2'-position of the sugar ring, can enhance the metabolic stability of the drug and modulate its interaction with viral enzymes.
This compound is a valuable synthetic intermediate for creating mimics of the fluorinated sugar portion of these antiviral drugs. For example, potent anti-HIV agents such as 2'-deoxy-2'-fluoro-4'-azido nucleosides have been synthesized where the fluorinated sugar ring is a critical component for biological activity. nih.govduke.edu The synthesis of these complex molecules often starts from precursors like 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside. nih.govresearchgate.net this compound represents a structurally related and highly valuable building block for constructing the core of such nucleoside analogs, where the gem-difluoro group at the 4-position can offer distinct advantages over a single fluorine or other substituents.
The general synthetic route involves coupling the activated carboxylic acid (e.g., as an acyl chloride or ester) with a nucleobase or a precursor, followed by further modifications to complete the synthesis of the target drug candidate. The stability conferred by the difluoro group makes it an attractive alternative to non-fluorinated or mono-fluorinated analogs.
Table 1: Representative Synthesis Data for Nucleoside Analog Intermediates Data is based on the synthesis of closely related 2'-deoxy-2'-fluoro-arabinofuranosyl derivatives, illustrating the typical reactions and yields in this area of chemistry.
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1. Bromination | 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside | HBr-HOAc, DCM, rt, 20 h | Brominated sugar intermediate | N/A | nih.gov |
| 2. Glycosylation | Brominated sugar intermediate | Silylated Uracil, DCM, rt | 1-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabino-furanosyl)uracil | N/A | nih.gov |
| 3. Deprotection | 1-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabino-furanosyl)uracil | Saturated NH₃-MeOH, rt, 24 h | 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil | 93.0% | nih.gov |
| 4. Cytosine Formation | 1-(4-azido-2-deoxy-2-fluoro)-β-D-arabinofuranosyl)uracil derivative | 1,2,4-triazole, Pyridine, POCl₃; then NH₄OH, THF | 1-(4-azido-2-deoxy-2-fluoro)-β-D-arabinofuranosyl)cytosine | N/A | nih.gov |
| 5. Difluoromethoxylation | 4'-Keto nucleoside intermediate | CuI, FSO₂CF₂CO₂H, CH₃CN, 60 °C | 4'-gem-difluoromethoxy nucleoside | 22% | nih.gov |
Potential Utility in Agrochemical Development
The principles that make fluorinated compounds valuable in medicine also apply to agrochemical science. The inclusion of fluorinated fragments can lead to pesticides and herbicides with improved potency, greater environmental persistence, or enhanced selective toxicity towards target organisms. Carboxylic acid functional groups are important scaffolds in the design of agrochemicals, often impacting water solubility and biological activity. springerprofessional.de
While specific examples of this compound in commercial agrochemicals are not widely reported, its potential is clear. Derivatives of this acid could be explored as novel herbicides, fungicides, or insecticides. The fluorinated oxolane ring could serve as a unique pharmacophore that interacts with biological targets in pests or weeds. Research in this area would involve synthesizing libraries of esters and amides from the parent acid and screening them for biological activity.
Contributions to Polymer and Material Science through Derivative Synthesis
Fluoropolymers are a class of materials known for their exceptional chemical resistance, thermal stability, and low surface energy. These properties stem from the strength of the carbon-fluorine bond. The synthesis of novel fluorinated monomers is an active area of research to create polymers with tailored properties for advanced applications, from electronics to coatings.
Derivatives of this compound could serve as unique monomers for creating specialty fluoropolymers. For instance, the carboxylic acid could be converted to an acrylate (B77674) or methacrylate (B99206) ester, which could then undergo free-radical polymerization. The resulting polymer would feature pendant difluorooxolane groups, which would be expected to impart increased thermal stability and hydrophobicity to the material. Such polymers could find use as specialized coatings, membranes, or additives to modify the surface properties of other materials.
Development of Advanced Fluorinated Reagents and Solvents
The development of new reagents for fluorination is a critical endeavor in organic synthesis. While this compound is typically used as a building block to be acted upon, its structure also suggests potential, though less explored, use as a precursor to new reagents. For example, through a series of transformations, it could potentially be converted into a novel fluorinating agent or a chiral solvent. The gem-difluoro group is a stable motif that could be part of a larger, functional molecule designed for specific chemical transformations. The development of such reagents from readily available fluorinated starting materials remains a forward-looking goal in fluorine chemistry.
Conclusion and Future Research Directions
Summary of Current Research Contributions and Identified Knowledge Gaps
A thorough search of scientific databases yields no specific research contributions for 4,4-difluorooxolane-2-carboxylic acid. The primary knowledge gap is, therefore, the entirety of its chemical characterization beyond its basic structural formula. Key areas that remain to be investigated include its fundamental physicochemical properties (e.g., pKa, solubility, stability), spectroscopic data (NMR, IR, MS), and its solid-state structure.
Emerging Synthetic Strategies for Enhanced Accessibility
The lack of published synthetic routes to this compound is a critical barrier to its study. Future research should focus on developing efficient and scalable syntheses. Potential strategies could involve the fluorination of precursor molecules such as tetrahydrofuran-2-carboxylic acid derivatives or the cyclization of appropriately functionalized and fluorinated acyclic precursors. The development of stereoselective synthetic methods would also be of significant interest, allowing for the investigation of the properties of individual enantiomers.
Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches
Once synthetic pathways are established, the reactivity of this compound can be explored. Integrated experimental and computational studies will be crucial for understanding the influence of the gem-difluoro group on the properties and reactivity of the carboxylic acid and the oxolane ring. Computational chemistry, for instance, could provide initial insights into the molecule's conformational preferences, electronic structure, and predicted reactivity, which can then be validated and expanded upon through experimental work.
Exploration of Novel Reactivity and Unforeseen Chemical Transformations
The presence of the difluorinated carbon atom adjacent to the ether oxygen and beta to the carboxylic acid suggests that this compound may exhibit unique reactivity. Research could be directed towards exploring its behavior in a variety of chemical transformations, such as derivatization of the carboxylic acid, ring-opening reactions, and reactions at the carbon-fluorine bonds. The stability of the difluorinated oxolane ring under various reaction conditions is a key area for investigation.
Expanding the Scope of Applications in Emerging Chemical Technologies
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry and materials science for modulating properties such as lipophilicity, metabolic stability, and binding affinity. Given this, this compound represents a potentially valuable, yet unexplored, building block. Future research could investigate its utility in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Its potential as a monomer for fluorinated polymers or as a chiral ligand in catalysis, should its enantiomers become accessible, are also promising avenues for exploration.
Q & A
Q. What are the primary synthetic pathways for 4,4-difluorooxolane-2-carboxylic acid, and which analytical methods are critical for confirming its structural integrity?
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous fluorinated compounds (e.g., 4,4-difluorocyclohexanecarboxylic acid), this substance is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) . Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood , and avoid water jets during spills (use CO₂ or dry chemical extinguishers). In case of skin contact, rinse with soap/water; for eye exposure, flush with water for 15 minutes .
Q. How should researchers approach the purification of this compound, and what solvents are most effective?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethyl acetate or acetone) is effective. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities. Avoid halogenated solvents due to potential reactivity with fluorine. Post-purification, validate via melting point analysis (expected range: 80-85°C) and TLC (Rf ~0.3 in 1:1 hexane:EtOAc).
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?
- Methodological Answer : Contradictions often arise from conformational dynamics (e.g., ring puckering in oxolane) or solvent effects. Use variable-temperature NMR to probe ring flexibility. Compare experimental ¹⁹F chemical shifts with DFT calculations (B3LYP/6-311+G(d,p) basis set). If peaks remain unexplained, consider X-ray crystallography to resolve absolute configuration .
Q. What strategies are effective in optimizing the electrochemical fluorination yield of this compound derivatives?
- Methodological Answer : Increase yields by:
Q. In mechanistic studies of ring-opening reactions involving this compound, how should contradictory kinetic data be analyzed?
- Methodological Answer : Contradictory kinetics may stem from competing pathways (e.g., acid-catalyzed vs. nucleophilic ring opening). Conduct isotopic labeling (e.g., D₂O for proton tracking) and stopped-flow UV-Vis to capture intermediate species. Use multivariate analysis (e.g., PCA) to deconvolute overlapping kinetic profiles. Validate with computational transition-state modeling .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
